molecular formula C14H11ClN4O2 B2469634 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260945-07-0

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No. B2469634
M. Wt: 302.72
InChI Key: MXDPDXPCWKSKRM-UHFFFAOYSA-N
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Description

The compound “2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, has been reported. It has an empirical formula of C8H7Cl2NO and a molecular weight of 204.05 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, have been reported. It is a solid with a molecular weight of 204.05 .

Scientific Research Applications

Anticonvulsant Activity

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity. The compounds were designed as analogs of active pyrrolidine-2,5-diones, showing effectiveness in standard maximal electroshock and subcutaneous pentylenetetrazole screens in animal models of epilepsy. Some compounds showed notable activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy. The most potent derivative demonstrated moderate binding to neuronal voltage-sensitive sodium channels (Kamiński et al., 2015).

Angiotensin II Receptor Antagonism

N-phenyl-1H-pyrrole derivatives, similar in structure to the subject compound, have been investigated as novel AT1-selective angiotensin II receptor antagonists. Utilizing computer-assisted modeling and innovative synthetic procedures, compounds with potent antagonistic activity were developed. These antagonists demonstrated efficacy in rat models, indicating their potential for treating conditions like hypertension (Bovy et al., 1993).

H1-Antihistaminic Agents

Novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds provided significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as the most active in the series, offering potential as a lead molecule for a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

H3-Receptor Antagonism

A compound structurally related to the subject compound, FUB 181, a novel histamine H3-receptor antagonist, demonstrated significant effects on learning and memory in animal models. The compound ameliorated learning deficits, suggesting its potential application in the treatment of dementia or cognitive disorders (Onodera et al., 1998).

Safety And Hazards

The safety and hazards of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, have been reported. It is classified as an eye irritant and should be handled with care .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c15-10-4-1-3-9(7-10)13-17-14(21-18-13)11-5-2-6-19(11)8-12(16)20/h1-7H,8H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDPDXPCWKSKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

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